
(1R*,4R*)-N1-Methylcyclohexane-1,4-diamine dihydrochloride
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Overview
Description
(1R*,4R*)-N1-Methylcyclohexane-1,4-diamine dihydrochloride is a chemical compound with a unique structure that has garnered interest in various scientific fields. This compound is characterized by its cyclohexane ring substituted with a methyl group and two amine groups, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R*,4R*)-N1-Methylcyclohexane-1,4-diamine dihydrochloride typically involves the reaction of cyclohexane derivatives with methylamine under controlled conditions. One common method includes the use of cyclohexanone as a starting material, which undergoes reductive amination with methylamine in the presence of a reducing agent such as sodium borohydride. The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions
(1R*,4R*)-N1-Methylcyclohexane-1,4-diamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can further modify the amine groups to form secondary or tertiary amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include imines, nitriles, secondary amines, tertiary amines, and various substituted derivatives. These products have diverse applications in chemical synthesis and industrial processes .
Scientific Research Applications
(1R*,4R*)-N1-Methylcyclohexane-1,4-diamine dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (1R*,4R*)-N1-Methylcyclohexane-1,4-diamine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- (1R,4R)-N1-Ethylcyclohexane-1,4-diamine dihydrochloride**
- (1R,4R)-N1-(Cyclopropylmethyl)cyclohexane-1,4-diamine dihydrochloride**
- (1R,4R)-N1-(Cyclohexylmethyl)cyclohexane-1,4-diamine dihydrochloride**
Uniqueness
Compared to similar compounds, (1R*,4R*)-N1-Methylcyclohexane-1,4-diamine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl group enhances its reactivity and potential for forming diverse derivatives, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-N-methylcyclohexane-1,4-diamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2.2ClH/c1-9-7-4-2-6(8)3-5-7;;/h6-7,9H,2-5,8H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEOVCHQSDXQOMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCC(CC1)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1286273-16-2 |
Source
|
Record name | rac-(1r,4r)-N1-methylcyclohexane-1,4-diamine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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